Hydroxy-PEG3-ethyl acetate
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems
Polyethylene Glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–). chempep.com They are widely employed in biotechnology, drug delivery, and material science to connect various molecules, such as drugs, proteins, or nanoparticles. chempep.comcreativepegworks.com The practice of attaching PEG chains to molecules, known as PEGylation, gained traction in the 1970s as a method to extend the circulation time of proteins in the body and reduce their immunogenicity. chempep.com
The value of PEG linkers stems from their inherent properties, including high water solubility, biocompatibility, flexibility, and low toxicity and immunogenicity. chempep.combroadpharm.com These characteristics make them ideal for use in biological systems. chempep.com PEG linkers can be categorized as either monodisperse or polydisperse. broadpharm.combroadpharm.com Polydisperse PEGs are mixtures of polymers with a range of molecular weights, whereas monodisperse (or discrete) PEGs consist of a single chemical species with a precise molecular weight and a defined number of ethylene glycol units. broadpharm.combroadpharm.com This precision is crucial for applications requiring high purity and uniformity, such as the development of antibody-drug conjugates (ADCs) and other complex bioconjugates. broadpharm.comrsc.org
PEG linkers are designed with various architectures to suit different scientific needs, as detailed in the table below.
| Type of PEG Linker | Description | Common Applications |
| Linear | A straight chain of PEG units connecting two functional groups. axispharm.com | Drug delivery systems, protein conjugation. axispharm.com |
| Branched | Features branching points allowing the attachment of multiple molecules. axispharm.com | Creating multifunctional conjugates, enhancing target specificity. axispharm.com |
| Cleavable | Contains a moiety that can be broken under specific conditions (e.g., enzymatic action). axispharm.com | Controlled release of a payload from a conjugate, such as in ADCs. broadpharm.com |
| Cross-Linking | Designed to form stable cross-links between different molecules or materials. axispharm.com | Formation of hydrogels, polymer networks, and complex molecular assemblies. axispharm.com |
These versatile linkers have become indispensable tools, enabling innovations from enhancing the properties of therapeutic proteins to creating advanced functional materials. chempep.com
Role of Hydroxy-PEG3-ethyl acetate (B1210297) as a Bifunctional Building Block in Academic Research
Hydroxy-PEG3-ethyl acetate is a discrete, heterobifunctional linker. researchgate.net This means it possesses two different reactive functional groups at its termini: a primary alcohol (hydroxyl group) and an ester (ethyl acetate group). This dual functionality allows for sequential, controlled chemical reactions, making it a valuable building block in multi-step syntheses. rsc.org
The primary and most prominent application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.cominvivochem.comglpbio.com PROTACs are innovative, bifunctional molecules designed to selectively eliminate specific proteins from cells. chemsrc.com They work by recruiting the cell's own protein disposal machinery, the ubiquitin-proteasome system. chemsrc.cominvivochem.com A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. chemsrc.commedchemexpress.com
This compound serves as this crucial connecting element. chemsrc.comdcchemicals.com Its hydroxyl and ethyl acetate groups can be chemically modified to attach the two different ligands, forming the complete PROTAC molecule. The PEG3 portion of the linker provides the necessary spacing and flexibility, influencing the stability, solubility, and cell permeability of the final PROTAC conjugate.
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H20O6 invivochem.comnih.gov |
| Molecular Weight | 236.26 g/mol invivochem.comnih.gov |
| CAS Number | 118988-04-8 invivochem.comnih.gov |
| Appearance | Typically exists as a solid at room temperature. invivochem.com |
| Hydrogen Bond Donor Count | 1 invivochem.com |
| Hydrogen Bond Acceptor Count | 6 invivochem.com |
| IUPAC Name | ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate nih.gov |
Overview of Research Domains Utilizing this compound
The unique structure of this compound makes it relevant to several advanced research areas.
Chemical Biology and Drug Discovery : The principal domain for this compound is in the development of PROTACs. chemsrc.commedchemexpress.cominvivochem.com This technology is at the forefront of drug discovery, particularly in oncology, as it offers a novel mechanism to target proteins that have been traditionally difficult to inhibit. chemsrc.comchemsrc.com Researchers utilize linkers like this compound to synthesize libraries of PROTACs with varying linker lengths and compositions to optimize protein degradation efficacy. medchemexpress.cominvivochem.com
Material Science and Surface Chemistry : While less documented for this specific molecule, heterobifunctional PEG linkers are fundamental in material science. rsc.orgchemscene.com They are used for the functionalization of surfaces, nanoparticles, and hydrogels. creativepegworks.comrsc.org The orthogonal reactive groups of molecules like this compound allow for the covalent attachment of materials to biological molecules or other polymers. creativepegworks.comrsc.org This can be used to create biocompatible coatings, improve the stability of nanomaterials in biological fluids, or construct complex, functional biomaterials. chempep.comcreativepegworks.com
Bioconjugation Chemistry : More broadly, the compound is a tool in bioconjugation, the science of linking molecules to proteins, antibodies, or nucleic acids. rsc.orgnih.gov The ability to form two different chemical bonds selectively is a key advantage in building precisely defined molecular architectures for a wide range of applications in diagnostics and therapeutics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLJUNKNKQCNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556773 | |
| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-04-8 | |
| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hydroxy Peg3 Ethyl Acetate and Its Derivatives
Esterification and Etherification Approaches for Hydroxy-PEG3-ethyl acetate (B1210297) Synthesis
The fundamental structure of Hydroxy-PEG3-ethyl acetate, chemically named ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate, is assembled through key reactions, primarily etherification and esterification. medkoo.com A primary route involves the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an organic substrate.
In the context of this compound, a common strategy involves the reaction of triethylene glycol with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). In this process, one of the terminal hydroxyl groups of triethylene glycol is deprotonated, typically using a strong base like sodium hydride (NaH), to form a sodium alkoxide. This alkoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.
Alternatively, phase transfer catalysis (PTC) can be employed for etherification, which is particularly useful for reactions between water-soluble reactants (like PEG) and water-insoluble reactants. iagi.or.id This technique facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the reaction with the haloester occurs. iagi.or.id
Esterification, specifically the Fischer esterification, is the classic method for producing ethyl acetate from ethanol (B145695) and acetic acid, typically using an acid catalyst like sulfuric acid. mdpi.comhillpublisher.com While not a direct step in forming the final PEGylated structure from its constituent parts in this manner, the principles of esterification are central to creating the ethyl ester moiety. For instance, a PEG derivative with a terminal carboxylic acid can be esterified with ethanol to yield the ethyl ester. The reaction conditions, such as temperature (often between 70-90°C) and catalyst concentration, are crucial for optimizing the yield and purity of the final product. mdpi.comhillpublisher.com
Table 1: Comparison of Synthetic Approaches
| Reaction Type | Reactants | Key Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Williamson Ether Synthesis | Triethylene glycol, Ethyl bromoacetate, Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | High yield, well-established | Requires anhydrous conditions, potential for di-substitution |
| Phase Transfer Catalysis | Triethylene glycol, Ethyl bromoacetate, Phase Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., water/toluene) | Good for reactants with different solubilities | Catalyst removal may be required |
Selective Terminal Functionalization of PEG Scaffolds Relevant to this compound Structure
The synthesis of heterobifunctional PEGs like this compound hinges on the ability to selectively modify the termini of the PEG scaffold. This prevents the formation of symmetric byproducts and ensures the desired functionality at each end.
The starting point for many PEG derivatives is often a diol, such as triethylene glycol for a PEG3 structure. To achieve selective monofunctionalization, one hydroxyl group must be temporarily blocked with a protecting group. Common protecting groups for alcohols include trityl (Tr), tetrahydropyranyl (THP), and benzyl (B1604629) (Bn) ethers. acs.org
The synthesis often begins with commercially available polyethylene (B3416737) glycol diol. One hydroxyl end-group is reacted with a protecting group reagent in a controlled stoichiometric ratio to favor mono-protection. The resulting monofunctionalized PEG-OH intermediate is then purified before further reaction at the free hydroxyl terminus. acs.org An alternative is the anionic ring-opening polymerization of ethylene (B1197577) oxide, initiated by a functional initiator, which can produce hydroxyl-terminated PEGs. nih.gov
Once a mono-protected PEG-OH intermediate is secured, the free hydroxyl group can be converted to an ethyl ester. A direct method is the reaction with ethyl bromoacetate via Williamson ether synthesis as previously described. beilstein-journals.org
Alternatively, a two-step process can be employed. First, the hydroxyl group is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents. The resulting carboxylated PEG is then subjected to Fischer esterification with ethanol in the presence of an acid catalyst to form the ethyl ester. mdpi.com Another method involves activating the carboxylic acid group, for example with N,N'-dicyclohexylcarbodiimide (DCC), and then reacting it with ethanol. tandfonline.com The use of N-hydroxysuccinimide (NHS) esters is also a common strategy for activating carboxyl groups to react with nucleophiles. nih.gov
Synthesis of Hydroxyl-Terminated PEG Intermediates
Orthogonal Protection Strategies in Multi-functional PEG Synthesis
Orthogonal protection is a powerful strategy in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.net This is particularly vital for creating heterobifunctional PEGs where different modifications are required at each terminus. acs.orgrsc.org
For example, a PEG scaffold could be synthesized with a base-labile protecting group (like a phenethyl group) at one end and an acid-labile group (like a dimethoxytrityl, DMTr group) at the other. beilstein-journals.org This allows the chemist to deprotect and modify one end of the PEG chain under acidic conditions while the other end remains protected. Subsequently, the second protecting group can be removed under basic conditions to allow for a different modification at the other terminus. beilstein-journals.org
This strategy provides precise control over the synthesis. For instance, a PEG diol can be mono-protected with an acid-labile group. The free hydroxyl is then converted to the ethyl acetate moiety. Finally, the acid-labile group is removed to reveal the terminal hydroxyl group of the target molecule, this compound. acs.orgresearchgate.net The use of such strategies prevents the formation of undesired homobifunctional products and simplifies purification. acs.org
Table 2: Examples of Orthogonal Protecting Groups in PEG Synthesis
| Protecting Group | Chemical Family | Cleavage Condition | Stability |
|---|---|---|---|
| Dimethoxytrityl (DMTr) | Trityl Ether | Mild Acid (e.g., TFA, DCA) | Stable to base, oxidation, reduction |
| Tetrahydropyranyl (THP) | Acetal | Aqueous Acid | Stable to base, organometallics |
| Benzyl (Bn) | Ether | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | Fluoride ion (e.g., TBAF) | Stable to many non-fluoride reagents |
Scalability and Efficiency Considerations in this compound Production
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of scalability and efficiency. Key factors include reaction time, yield, purity, and the cost of reagents and purification methods. researchgate.net
For the esterification step, process optimization can significantly enhance efficiency. This includes optimizing the molar ratio of reactants, catalyst dosage, and reaction temperature. hillpublisher.com While traditional acid catalysts like sulfuric acid are effective, they can be corrosive and difficult to remove. mdpi.comgoogle.com The use of solid acid catalysts or enzymatic catalysts, such as lipase (B570770), can offer more environmentally friendly and scalable alternatives. preprints.orgmdpi.com
Chemical Reactivity and Functionalization Strategies of Hydroxy Peg3 Ethyl Acetate
Reactivity of the Terminal Hydroxyl Group
The terminal primary hydroxyl group is a key functional handle for introducing a wide array of chemical entities. tdl.orgsigmaaldrich.com While not highly reactive on its own, it can be readily activated or converted into other functional groups for subsequent conjugation reactions. conicet.gov.arbiochempeg.com
Esterification and Etherification Reactions for Conjugation
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form stable ester linkages. tdl.orgnsf.gov This reaction is fundamental for attaching various molecules. However, the direct esterification with a carboxylic acid is often a reversible process requiring harsh conditions like elevated temperatures and removal of water to drive the reaction to completion. acs.org A more common strategy involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive species. tdl.org For instance, the hydroxyl group can be reacted with mercapto acids, such as 3-mercaptopropionic acid, in the presence of an acid catalyst like sulfuric acid to introduce a thiol group via an ester bond. mdpi.com
Etherification: Ether linkages, known for their high stability, can be formed from the hydroxyl group. This typically requires deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. acs.orgmdpi.com For example, reacting the PEG-alkoxide with propargyl bromide introduces an alkyne functionality. mdpi.com Care must be taken as the use of strong bases can sometimes lead to the cleavage of the PEG chain. acs.org An alternative method involves the reaction of a tosylated or mesylated PEG with an alcohol, which proceeds under milder conditions. preprints.org
Oxidation Reactions for Carboxyl Derivatization
The terminal hydroxyl group can be oxidized to generate a carboxylic acid, a versatile functional group for further conjugation, particularly for coupling with amines to form stable amide bonds. nih.govresearchgate.net Several methods exist for this transformation:
Potassium Permanganate (KMnO4): Oxidation using KMnO4 in an alkaline solution can convert the terminal alcohol to a carboxylate. However, this method can sometimes lead to cleavage of the PEG chain. researchgate.net
Enzymatic Oxidation: Alcohol dehydrogenases can be employed for the oxidation of PEG alcohols, offering high specificity. nih.govresearchgate.net
Two-step Oxidation: A common and efficient method involves a two-step process. The alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. preprints.org Reagents like chromium oxide have been used for the direct oxidation of terminal hydroxyl groups to carboxylic acids. researchgate.net
The resulting carboxylic acid can be activated, for example, with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC, to form an NHS ester. This activated ester readily reacts with primary amines under mild conditions to form a stable amide linkage. tdl.orgthermofisher.com
Reactivity of the Ethyl Acetate (B1210297) Moiety
The ethyl acetate group provides a second site for chemical modification, distinct from the terminal hydroxyl group.
Hydrolysis to Carboxylic Acid for Further Coupling
The ester group of the ethyl acetate moiety can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid. researchgate.net This process effectively unmasks a new reactive site. The rate of hydrolysis is dependent on pH, with faster rates observed under alkaline conditions. researchgate.net Once formed, this new carboxylic acid can be used for a variety of coupling reactions, most notably amide bond formation with primary amines using standard coupling agents like EDC and NHS. thermofisher.comnih.gov This strategy is crucial in the synthesis of PROTACs and other complex bioconjugates where sequential attachment of different molecular fragments is required. chemsrc.comchemsrc.com
Transesterification Reactions
Transesterification is another important reaction of the ethyl acetate moiety, allowing for the exchange of the ethyl group with another alcohol. rsc.org This reaction is typically catalyzed by acids, bases, or enzymes. rsc.org For example, transesterification with a different alcohol can introduce new functionalities or alter the properties of the linker. The reaction often requires a catalyst and may be driven to completion by removing the ethanol (B145695) byproduct. rsc.orgaip.org Solid base catalysts have been shown to be effective for the transesterification of fatty acid methyl esters with PEGs. researchgate.net It's important to note that anhydrous conditions are often necessary for acid-catalyzed transesterification to prevent competitive hydrolysis. rsc.org
Advanced Coupling Chemistries Employing Hydroxy-PEG3-ethyl acetate
The utility of this compound as a linker is realized through its functionalization, which adapts its native hydroxyl and ester groups for specific conjugation strategies. The terminal hydroxyl group is not sufficiently reactive for direct coupling and must be chemically converted into a more reactive species. Similarly, the ethyl ester can be hydrolyzed to a carboxylic acid to engage in different types of coupling reactions. These initial modifications are crucial for employing the linker in advanced protocols such as click chemistry, amide bond formation, and Michael additions.
Click chemistry, a class of reactions known for being rapid, selective, and high-yielding, is a cornerstone of modern bioconjugation. interchim.fr The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comnih.gov To integrate this compound into these protocols, its terminal hydroxyl group must first be converted into either an azide (B81097) or an alkyne.
A highly efficient method for this transformation is the Mitsunobu reaction, which can convert the terminal hydroxyl group into an azide in a single step without compromising the PEG chain's integrity. nih.gov Once converted to its azide- or alkyne-terminated derivative, the linker can be readily conjugated to a molecule bearing the complementary functional group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In this reaction, a terminal alkyne and an azide "click" together in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. interchim.frtcichemicals.com For example, an azide-modified PEG3-ethyl acetate can react with an alkyne-functionalized protein or small molecule. The reaction is highly efficient and works well in aqueous buffers over a wide pH range, making it suitable for biological applications. interchim.fracs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). biochempeg.combiochempeg.com The ring strain in the cyclooctyne significantly lowers the activation energy, allowing the reaction with an azide to proceed rapidly under physiological conditions. biochempeg.com This makes SPAAC particularly valuable for in vivo cell labeling and other applications where copper toxicity is a concern. nih.govacs.org The hydroxyl group of this compound can be functionalized to contain a cyclooctyne or an azide to participate in these reactions.
Table 1: Functionalization of this compound for Click Chemistry
| Target Functionality | Reagents and Conditions | Resulting Product | Subsequent Reaction |
| Azide | 1. Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) 2. Azidotrimethylsilane (TMSN₃) or Diphenylphosphoryl azide (DPPA) | Azido-PEG3-ethyl acetate | CuAAC with alkyne-modified molecule; SPAAC with cyclooctyne-modified molecule. |
| Alkyne | 1. Tosyl chloride (TsCl), Pyridine 2. Propargylamine | Propargylamino-PEG3-ethyl acetate | CuAAC with azide-modified molecule. |
Amide bonds are exceptionally stable and are central to the structure of proteins and many synthetic linkers. The formation of an amide bond using this compound requires a two-step approach. First, the ethyl ester group is hydrolyzed to yield the corresponding carboxylic acid, forming Hydroxy-PEG3-acid. This hydrolysis is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a water/methanol mixture.
Once the carboxylic acid is available, it can be coupled with a primary amine using carbodiimide chemistry. broadpharm.com The most common reagents for this purpose are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). lumiprobe.comjst.go.jp
The reaction mechanism proceeds as follows:
Activation: EDC reacts with the carboxyl group of Hydroxy-PEG3-acid to form a highly reactive O-acylisourea intermediate.
Stabilization: This unstable intermediate is prone to hydrolysis. The addition of NHS traps the activated carboxyl group by forming a more stable NHS ester. This intermediate is less susceptible to hydrolysis but highly reactive toward primary amines. nih.gov
Coupling: The NHS ester reacts with a primary amine-containing molecule to form a stable, covalent amide bond, releasing NHS as a byproduct. broadpharm.com
This EDC/NHS coupling strategy is widely used to conjugate PEG linkers to proteins, peptides, and other biomolecules that present primary amine groups (e.g., the side chain of lysine (B10760008) residues). nih.gov
Table 2: EDC/NHS Coupling Reaction Overview
| Step | Reagent(s) | Purpose | Key Considerations |
| 1. Ester Hydrolysis | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in H₂O/MeOH | Convert the ethyl ester of the parent compound to a carboxylic acid. | The reaction must be monitored to ensure complete hydrolysis without affecting other parts of the molecule. |
| 2. Carboxyl Activation | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form a reactive intermediate. | EDC is water-soluble and active at neutral pH. |
| 3. NHS Ester Formation | NHS or Sulfo-NHS | Forms a more stable, amine-reactive NHS ester, increasing coupling efficiency. | Sulfo-NHS is used to improve solubility in aqueous reactions. |
| 4. Amine Coupling | Amine-containing molecule (R-NH₂) | Reacts with the NHS ester to form a stable amide bond. | The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic. |
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org To employ this compound in this type of reaction, it must be functionalized to act as either the donor or the acceptor.
As a Michael Donor: The terminal hydroxyl group can be converted into a potent nucleophile, such as a thiol (-SH). The Mitsunobu reaction provides a pathway to achieve this transformation. nih.gov The resulting Thiol-PEG3-ethyl acetate can then act as a Michael donor, reacting with Michael acceptors like maleimides or acrylates. Thiol-maleimide chemistry is particularly common in bioconjugation for its high specificity and efficiency under physiological conditions.
As a Michael Acceptor: Alternatively, the linker can be modified to contain a Michael acceptor moiety. This is achieved by reacting the terminal hydroxyl group with a molecule containing both a carboxylic acid and a Michael acceptor group (e.g., acrylic acid or maleimidopropionic acid) via an esterification reaction. This modification introduces an acrylate (B77674) or maleimide (B117702) group at the terminus of the PEG linker, making it reactive toward thiol-containing molecules. Modifying linkers with maleimide groups is a standard strategy for creating reagents that can selectively target cysteine residues in proteins. nih.govarizona.edu
Table 3: Functionalization for Michael Addition
| Role | Target Functionality | Reagents and Conditions for Modification | Example Reaction Partner |
| Michael Donor | Thiol (-SH) | 1. Mitsunobu reaction with thioacetic acid. 2. Hydrolysis of the resulting thioacetate. | Maleimide-functionalized molecule. |
| Michael Acceptor | Acrylate | Acryloyl chloride, Triethylamine (Et₃N) | Thiol-functionalized molecule (e.g., cysteine residue on a protein). |
| Michael Acceptor | Maleimide | 1. Maleimidopropionic acid. 2. EDC/NHS coupling to the hydroxyl group. | Thiol-functionalized molecule. |
Applications of Hydroxy Peg3 Ethyl Acetate in Biomedical Research and Engineering
Protein Degradation Technologies: Focus on PROTAC Systems
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by coopting the body's own ubiquitin-proteasome system. precisepeg.comcellgs.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov The linker is a crucial component that heavily influences the efficacy of the PROTAC. acs.org
The formation of a stable and productive ternary complex—comprising the PROTAC, the target protein (POI), and the E3 ligase—is the pivotal event in PROTAC-mediated protein degradation. acs.orgelifesciences.org The characteristics of the linker, specifically its length and flexibility, are paramount in enabling this complex to form effectively. sinopeg.comnih.gov
The defined length of a PEG3 linker, such as that derived from Hydroxy-PEG3-ethyl acetate (B1210297), plays a critical role. If a linker is too short, it can cause steric clashes, preventing the POI and E3 ligase from binding simultaneously and thus inhibiting the formation of the ternary complex. biochempeg.comexplorationpub.com Conversely, if a linker is excessively long, it can lead to increased molecular motion and may not effectively bring the two proteins into the close proximity required for efficient ubiquitination, potentially reducing the stability of the complex. biochempeg.comexplorationpub.com Longer linkers also increase the molecular weight, which can negatively affect cell permeability. cellgs.com
The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally, accommodating the specific structural topographies of the POI and the E3 ligase. elifesciences.orgnih.gov This adaptability is crucial for achieving a conformation that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to lysine (B10760008) residues on the surface of the target protein. elifesciences.org While flexible linkers like those based on PEG are common, linker design is a careful balancing act, as excessive flexibility can have entropic costs that may offset the energy gained from new protein-protein interactions within the ternary complex. nih.gov
| Linker Characteristic | Potential Positive Outcome | Potential Negative Outcome | Relevance of PEG3 |
|---|---|---|---|
| Too Short | May provide a pre-organized, rigid conformation. elifesciences.org | Steric hindrance prevents ternary complex formation. cellgs.comexplorationpub.com | Provides a minimal, yet often sufficient, spacing to avoid steric clash. |
| Optimal Length | Enables stable and productive ternary complex formation for efficient ubiquitination. acs.org | N/A | The defined length of PEG3 is often evaluated in optimization studies to find this ideal spacing. nih.gov |
| Too Long | Increases chances of initial complex formation. cellgs.com | Reduces stability of the ternary complex and may impair cell permeability. biochempeg.com | Highlights the need for discrete, shorter linkers like PEG3 over long, polydisperse polymers. |
The "linkerology" of a PROTAC—its length, composition, and attachment points—profoundly affects its biological activity, including potency and selectivity. acs.orgfrontiersin.org The use of a PEG3 linker derived from Hydroxy-PEG3-ethyl acetate can significantly influence these parameters.
Potency, often measured by the concentration required to degrade 50% of the target protein (DC50), is directly tied to the efficiency of ternary complex formation. nih.gov Studies have shown that even minor changes in linker length, such as adding or removing a few atoms, can dramatically alter degradation potency. nih.gov For example, research on degraders for B-cell receptor (BCR)-tyrosine-protein kinase (ABL) showed that replacing an amide in the linker with an ether improved cell permeability and potency. explorationpub.com The hydrophilic nature of PEG linkers can enhance solubility and cell uptake, contributing to improved potency. cellgs.com
Linker length can also confer selectivity. In some cases, a promiscuous drug molecule that binds to multiple proteins can be made selective for degrading only one of those targets through careful linker design. frontiersin.org A well-documented example involves lapatinib-based PROTACs, where a shorter linker (two PEG units) led to the degradation of both EGFR and HER2, while a slightly longer linker (three PEG units) resulted in the selective degradation of only EGFR. frontiersin.org This demonstrates that the specific geometry enforced by the linker length is critical for productive interactions with one target over another, even among highly homologous proteins. explorationpub.comfrontiersin.org
Linker Length and Flexibility in Ternary Complex Formation
Bioconjugation and Biopharmaceutical Development
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or peptide. This strategy is widely used to create novel therapeutics with improved properties. This compound is a valuable reagent in this field, primarily through its use in PEGylation. myskinrecipes.com
PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules. ucl.ac.benih.gov This modification is a clinically validated strategy for improving the therapeutic properties of proteins, peptides, and other biologics. scielo.br A key challenge in PEGylation is achieving site-specificity to ensure a homogeneous product with predictable activity. ucl.ac.uk Attaching PEG chains at random locations on a protein can lead to a loss of biological function, especially if the modification occurs at or near the active site.
This compound, after appropriate chemical activation of its hydroxyl group, can be used for site-specific PEGylation. Thiol groups on cysteine residues are common targets for specific conjugation because they are relatively rare in proteins and highly reactive under specific conditions. ucl.ac.bescielo.br Genetic engineering can also be used to introduce a cysteine residue at a desired location on a protein, allowing for precise PEG attachment. ucl.ac.be Another advanced method involves enzymatic conjugation, where an enzyme like transglutaminase catalyzes the attachment of an amine-functionalized PEG to specific glutamine residues on a protein. researchgate.net
The use of a short, monodisperse linker like PEG3 is advantageous as it provides a defined structure, unlike traditional polydisperse PEG polymers. biochempeg.com This precision is critical for creating a uniform bioconjugate, which simplifies characterization, ensures batch-to-batch consistency, and is highly desirable for regulatory approval.
The primary goal of PEGylation is to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a therapeutic agent. nih.govresearchgate.net Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics describes what the drug does to the body.
Attaching PEG chains, even short ones, increases the hydrodynamic volume (the effective size) of the biomolecule. scielo.br This increased size provides several key benefits:
Reduced Renal Clearance: The larger size of the PEGylated molecule prevents it from being rapidly filtered out of the blood by the kidneys, significantly extending its circulation half-life. biochempeg.comnih.govscispace.com
Protection from Proteolysis: The PEG chain acts as a shield, sterically hindering the approach of proteolytic enzymes that would otherwise degrade the protein or peptide. ucl.ac.bescielo.br
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the protein's surface, reducing the likelihood of it being recognized and cleared by the immune system. ucl.ac.beresearchgate.net
Increased Solubility: For hydrophobic peptides or proteins, PEGylation enhances water solubility, which is often necessary for formulation and administration. biochempeg.comscielo.br
These improvements in pharmacokinetics lead to a more sustained drug concentration in the bloodstream, which can result in an enhanced and prolonged therapeutic effect (pharmacodynamics). researchgate.net This allows for less frequent dosing, improving patient convenience and compliance.
| Property | Effect of PEGylation | Mechanism | Therapeutic Advantage |
|---|---|---|---|
| Circulation Half-Life | Increased | Reduced renal clearance due to larger hydrodynamic size. nih.govscispace.com | Prolonged drug exposure, less frequent dosing. researchgate.net |
| Enzymatic Degradation | Decreased | Steric hindrance from the PEG chain protects the biomolecule. ucl.ac.bescielo.br | Increased stability and bioavailability. |
| Immunogenicity | Reduced | Masking of antigenic sites on the protein surface. scielo.brresearchgate.net | Lower risk of immune response and adverse effects. |
| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility. biochempeg.com | Improved formulation and delivery options. |
Enhancing Pharmacokinetic and Pharmacodynamic Properties of Bioconjugates
Advanced Drug Delivery Systems
The incorporation of polyethylene glycol (PEG) derivatives is a cornerstone of modern drug delivery system design. The principles underlying the use of PEG are directly applicable to linkers and components like this compound, which contribute hydrophilicity, biocompatibility, and tuneable properties to nanocarrier systems.
Polymeric Nanocarriers and Micelles using PEG-based Components
PEG-based components are integral to the formation of polymeric nanocarriers and micelles, which are self-assembling structures designed to transport poorly soluble drugs. preprints.orgmdpi.com These systems are typically formed from amphiphilic block copolymers, where a hydrophilic PEG block is joined to a hydrophobic polymer block, such as polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA). preprints.orgmdpi.com
In an aqueous environment, these copolymers self-assemble into a core-shell structure. mdpi.com The hydrophobic polymer segments aggregate to form the core, which serves as a reservoir for encapsulating hydrophobic therapeutic agents, while the hydrophilic PEG segments form a protective outer corona. preprints.org This architecture effectively solubilizes the drug and protects it from premature degradation. preprints.orgscholaris.ca The characteristics of the PEG component, such as chain length, can be adjusted to control the stability, size, and drug-loading capacity of the micelles. preprints.orgmdpi.com While this compound is a small molecule, it represents the fundamental PEG building block whose properties are essential for the function of these larger polymeric structures.
Responsive Drug Release Systems Incorporating PEG-linkers
Smart drug delivery systems are designed to release their therapeutic payload in response to specific triggers in the target microenvironment, such as changes in pH, redox potential, or enzyme concentration. nih.gov PEG-based linkers, including derivatives of the this compound structure, can be engineered to be cleavable under these conditions. preprints.orgnih.gov
For example, a drug can be covalently attached to a nanocarrier via a PEG linker containing a pH-sensitive bond, like an ester or hydrazone. In the acidic environment characteristic of tumors or endosomal compartments, this bond is hydrolyzed, triggering the release of the drug precisely at the site of action. mdpi.com Similarly, linkers with disulfide bonds can be designed to break in the presence of high intracellular concentrations of glutathione, providing a mechanism for redox-responsive release. The terminal hydroxyl group on molecules like this compound provides a convenient point for chemical modification to install these responsive functionalities. nih.gov
Surface Modification of Nanoparticles for Stealth Properties
A major challenge for nanomedicines is rapid clearance from the body by the immune system, particularly by macrophages. frontiersin.orgnih.gov Surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a widely used strategy to overcome this barrier. preprints.orgfrontiersin.orgcore.ac.uk
Attaching hydrophilic and flexible PEG chains, like those found in this compound, to the surface of a nanoparticle creates a protective hydration layer. core.ac.ukmdpi.com This layer sterically hinders the adsorption of opsonin proteins from the blood, which are responsible for marking foreign particles for phagocytic uptake. mdpi.com This "stealth" effect allows the nanoparticles to evade immune detection, significantly prolonging their circulation time in the bloodstream. preprints.orgfrontiersin.org This extended circulation increases the probability of the nanoparticle accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. preprints.org
Materials Science and Biomedical Engineering Applications
The chemical properties of PEG derivatives are also harnessed in the field of materials science to create functional biomaterials for tissue engineering and other biomedical applications.
Hydrogel and Polymer Network Formation
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water. researchgate.net Their soft, tissue-like consistency makes them ideal for a range of biomedical applications. Synthetic hydrogels are often prepared using PEG-based monomers and crosslinkers due to PEG's biocompatibility and hydrophilicity. nih.govmdpi.com
The terminal hydroxyl group of this compound is a key functional group for participating in polymerization and cross-linking reactions. nih.gov This hydroxyl group can be modified or can react directly to form covalent bonds that create the hydrogel network. mdpi.comnih.gov By controlling the concentration of the polymer, the cross-linking density, and the nature of the PEG derivatives used, the mechanical properties (e.g., stiffness) and swelling behavior of the hydrogel can be precisely tuned. researchgate.net These customizable polymer networks are used as scaffolds for tissue regeneration, as matrices for controlled drug release, and in the development of biosensors. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | invivochem.comnih.gov |
| Synonyms | HO-PEG3-CH2COOEt | medkoo.com |
| CAS Number | 118988-04-8 | invivochem.comnih.gov |
| Molecular Formula | C10H20O6 | invivochem.comnih.gov |
| Molecular Weight | 236.26 g/mol | invivochem.comnih.gov |
| Appearance | Typically solid or liquid at room temperature | invivochem.com |
| Hydrogen Bond Donor Count | 1 | invivochem.com |
| Hydrogen Bond Acceptor Count | 6 | invivochem.com |
| Rotatable Bond Count | 12 | invivochem.com |
Table 2: Summary of Biomedical Applications and Key Properties
| Application Area | Specific Use | Key Property Leveraged | Source(s) |
| Multifunctional Bioconjugates | Linker in PROTAC synthesis | Flexibility, hydrophilicity, reactive terminal groups | medchemexpress.cominvivochem.comchemsrc.com |
| Advanced Drug Delivery | Formation of polymeric micelles | Amphiphilicity (when part of a block copolymer) | preprints.orgmdpi.com |
| Advanced Drug Delivery | Responsive drug release systems | Chemical reactivity for incorporating cleavable bonds | nih.gov |
| Advanced Drug Delivery | Nanoparticle "stealth" coating | Hydrophilicity, chain flexibility to prevent opsonization | preprints.orgfrontiersin.orgmdpi.com |
| Materials Science | Hydrogel and polymer network formation | Reactive hydroxyl group for cross-linking | mdpi.comnih.gov |
Surface Functionalization of Biomaterials and Medical Devices
The interaction between an implanted medical device and the surrounding biological environment is dictated by the material's surface properties. Unmodified biomaterial surfaces can trigger undesirable host responses, including protein adsorption (biofouling), immune reactions, and thrombus formation, ultimately leading to device failure. creativepegworks.comtekcyte.com Surface functionalization aims to modify the outermost layer of a material to enhance its biocompatibility and performance without altering its bulk properties. arxiv.orgnumberanalytics.com Polyethylene glycol (PEG) linkers are central to this strategy due to their unique physicochemical characteristics. mdpi.com
This compound is a heterobifunctional PEG linker that offers a two-stage approach to surface modification. The terminal hydroxyl (-OH) group serves as a reactive handle for initial attachment to the biomaterial surface. mdpi.com Surfaces rich in hydroxyl, carboxyl, or amine groups, either inherently or through pre-treatment processes like plasma modification or silanization, can be covalently bonded to the linker. arxiv.orgnumberanalytics.com Once the linker is anchored, the ethyl acetate group at the other end provides a latent functionality. Through a simple hydrolysis reaction, it is converted into a carboxylic acid (-COOH). This newly exposed carboxyl group then becomes a versatile point of attachment for a wide array of bioactive molecules, such as peptides, enzymes, antibodies, or growth factors, allowing for precise control over the biological signaling at the material's interface. nih.gov
The primary mechanism by which PEGylation enhances biocompatibility is through the formation of a hydrophilic "stealth" layer. chempep.com The ethylene (B1197577) oxide repeating units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that acts as a physical barrier. unige.ch This layer effectively reduces the non-specific adsorption of proteins and prevents cellular adhesion, thereby minimizing inflammatory responses and improving the in-vivo longevity of the device. creativepegworks.comtechnologynetworks.com
Detailed research findings have consistently demonstrated the efficacy of PEGylation in modifying biomaterials. The ability to create non-fouling surfaces is a key advantage for medical devices. chempep.com This surface modification can improve biocompatibility and lessen the risk of adverse reactions. creativepegworks.com The covalent attachment of PEG linkers is often preferred over physical adsorption because it creates a more stable and durable coating. mdpi.com
Table 1: Research Findings on PEG-based Surface Functionalization
| Biomaterial/Device | Functionalization Strategy | Key Research Finding | Reference |
|---|---|---|---|
| Gold Nanoparticles | Covalent attachment of α-lactosyl-ω-mercapto-PEG | Enhanced stabilization compared to physically adsorbed PEG, crucial for targeted delivery systems. | mdpi.com |
| General Medical Devices | Attachment of PEG linkers to the surface | Reduces protein adsorption and improves overall biocompatibility, lowering the risk of negative host reactions. | creativepegworks.com |
| Polymeric Biomaterials | Plasma surface modification to introduce polar functional groups (-OH, -COOH) for PEG linker attachment | Increases surface energy and wettability, significantly enhancing cell adhesion and biocompatibility without altering bulk properties. | arxiv.org |
| Biosensors | Silanization to introduce hydroxyl groups, followed by attachment of functional linkers | Improves biocompatibility and enhances the adhesion of specific biomolecules for improved sensor sensitivity and reliability. | numberanalytics.com |
Role in Tissue Engineering and Regenerative Medicine Scaffolds
Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a supportive scaffold. oatext.comrsc.org The scaffold is a critical component, serving as a temporary, three-dimensional template that mimics the native extracellular matrix (ECM). mdpi.commdpi.com It provides mechanical support and guides cell adhesion, proliferation, and differentiation to promote the formation of new, functional tissue. oatext.commdpi.com Hydrogels, which are cross-linked polymer networks with high water content, are extensively used as scaffold materials because their physical properties closely resemble those of natural soft tissues. oatext.comnih.gov
Poly(ethylene glycol) (PEG)-based hydrogels are particularly valuable in regenerative medicine due to their excellent biocompatibility, tunable mechanical properties, and ability to facilitate nutrient and waste exchange. oatext.commdpi.comnih.gov this compound plays a crucial role in the fabrication of these advanced hydrogel scaffolds. It can function as both a structural component and a platform for bio-functionalization.
Cell Adhesion Peptides: Sequences like Arginine-Glycine-Aspartic acid (RGD) can be attached to promote cell adhesion and spreading, a prerequisite for tissue formation. researchgate.net
Growth Factors: Specific growth factors can be immobilized within the scaffold to direct stem cell differentiation into desired lineages (e.g., osteoblasts for bone regeneration, chondrocytes for cartilage). oatext.com
Enzymes: Immobilized enzymes can be used to control the local environment or create stimuli-responsive systems. lifetein.com
By pre-functionalizing polymers with specific peptide-linker conjugates before 3D printing, it is possible to create scaffolds with spatially controlled chemistries, mimicking the complex organization of native tissues and influencing local cell behavior within a single construct. researchgate.net The porosity and stiffness of these hydrogel scaffolds are critical parameters that influence cell migration, nutrient diffusion, and differentiation. mdpi.com
Table 2: Applications of Functionalized PEG Scaffolds in Tissue Engineering
| Target Tissue | Scaffold Type | Immobilized Bioactive Molecule | Engineered Function | Reference |
|---|---|---|---|---|
| Bone | PEG, Poly(lactic acid) (PEG-PLA) Hydrogel | Bone Morphogenetic Proteins (BMPs) | Promote osteoblast differentiation and bone regeneration. | oatext.com |
| Cartilage | PEG Hydrogel | Chondrocytes and growth factors | Encapsulate cells and provide signals for cartilage regeneration. | oatext.com |
| Heart | PEG, Fibrin, Alginate Hydrogels | Cardiomyocytes, stem cells | Provide a scaffold for cardiac tissue engineering and repair after infarction. | oatext.com |
| General Cell Culture | 3D Printed Peptide-PCL Conjugates | RGDS (adhesion peptide) vs. RGES (negative control) | Demonstrate spatial control of cell adhesion and spreading based on peptide location. | researchgate.net |
| Skin | Hyaluronic Acid (HA) Hydrogels | Fibroblasts, growth factors | Support cell growth and wound healing with high biocompatibility. | mdpi.com |
Mechanistic and Structure Activity Relationship Studies
Conformational Dynamics of PEG Linkers in Biological Contexts
The poly(ethylene glycol) (PEG) chain is known for its high flexibility and hydrophilicity. mdpi.com In biological systems, this flexibility is a key determinant of the behavior of PEG-linked molecules. The conformational dynamics of a PEG linker, such as the PEG3 unit derived from Hydroxy-PEG3-ethyl acetate (B1210297), allow a conjugated molecule to explore a wide conformational space. This is particularly important in applications like PROTACs, where the linker must orient two different protein-binding modules to facilitate the formation of a productive ternary complex.
Research into enzyme evolution suggests that conformational dynamics are crucial for biological function. For instance, studies on β-lactamases have shown that ancestral enzymes possessed enhanced flexibility in their active sites, which contributed to their ability to act on a broad range of substrates. nih.gov In contrast, modern, specialized enzymes exhibit more rigid active sites tailored for a specific substrate. nih.gov This principle can be extended to PEG linkers; their inherent flexibility can be advantageous for promiscuous binding or for connecting two moieties without imposing significant steric constraints. The dynamic nature of the PEG chain allows it to act as a passive, soluble spacer that can adapt to the steric and electronic demands of its environment.
Influence of Linker Chemistry and Length on Molecular Interactions
The chemical structure and length of a linker are critical variables that fine-tune the biological activity and physicochemical properties of a conjugate. acs.org Systematic studies exploring different linker lengths often reveal an optimal size for maximum efficacy.
A study on dimeric ligands for the CXCR4 receptor synthesized a series of molecules using PEG linkers of varying lengths (PEG3, PEG5, and PEG7). nih.gov The results indicated that the PEG3 linker was of optimal length for antagonist activity, with longer chains providing no additional benefit. nih.gov This suggests that the PEG3 linker provided the necessary distance (approximately 40 angstroms) to bridge the two binding sites in the dimeric receptor effectively. nih.gov
Similarly, the potency of scavenger receptor inhibitors based on PEGylated polylysine (B1216035) peptides was found to be dependent on both the PEG molecular weight and the length of the polylysine chain. researchgate.net In the context of conjugated NOD2/TLR7 agonists, it was found that shorter linkers, typically composed of 2-3 PEG units, often yield compounds with the best balance of aqueous solubility and cell permeability. acs.org The attachment point of the linker to the core molecule is also a critical factor that can impact the resulting conjugate's immunostimulatory capacity and kinetic solubility. acs.org
The impact of PEG linker length on drug delivery systems has also been noted. For certain nanoparticle-based systems, increasing the PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 8 kDa reduced efficacy, highlighting that an optimal linker length is crucial for performance. mdpi.com
| Dimeric Ligand | Linker | CXCR4 Binding Affinity (IC50) | Reference |
|---|---|---|---|
| (DV3-PEG3)2K (4) | PEG3 | 22 nM | nih.gov |
| (DV3-PEG5)2K (5) | PEG5 | 23 nM | nih.gov |
| (DV3-PEG7)2K (6) | PEG7 | 25 nM | nih.gov |
Spectroscopic and Analytical Characterization Techniques for Functionalized Hydroxy-PEG3-ethyl acetate Conjugates
The characterization of conjugates derived from this compound relies on a suite of standard analytical techniques to confirm their structure, purity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the chemical structure of the final conjugate and intermediate products. researchgate.net Characteristic signals for the PEG backbone protons appear around 3.6 ppm in ¹H NMR spectra. mdpi.comresearchgate.net The integration of these signals can be used to determine the degree of polymerization. researchgate.net Specific protons adjacent to the functional groups of the linker provide confirmation of successful conjugation.
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular ion of the synthesized compounds, confirming their molecular weight. nih.gov For larger bioconjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed to calculate the molecular weight and the haptenation ratio (the molar ratio of the attached molecule to the carrier protein). nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for both the purification and purity assessment of PEGylated compounds. nih.gov Reversed-phase HPLC with a binary solvent system, such as water/acetonitrile with trifluoroacetic acid (TFA), is frequently used to monitor reaction progress and analyze the purity of the final product. nih.gov
X-ray Photoelectron Spectroscopy (XPS) : XPS can be used to examine the chemical and elemental composition of a material's surface, which is useful for confirming the successful PEGylation of nanoparticles by detecting the relative abundance of oxygen and carbon atoms characteristic of the PEG chain. mdpi.com
| Technique | Information Provided | Example Application |
|---|---|---|
| 1H and 13C NMR | Structural elucidation and confirmation of functional groups. | Characterizing PEGylated phenothiazine (B1677639) and porphyrin derivatives. researchgate.netresearchgate.net |
| ESI-MS | Determination of molecular weight for small to medium-sized molecules. | Confirming the molecular ion of intermediates and final products in vaccine development. nih.gov |
| MALDI-TOF MS | Molecular weight and conjugation ratio for large bioconjugates. | Calculating the hapten-to-carrier protein ratio in opioid vaccine candidates. nih.gov |
| HPLC | Purity assessment and purification. | Analyzing the purity of synthesized opioid haptens and conjugates. nih.gov |
| XPS | Surface elemental composition. | Confirming the presence of PEG molecules on the surface of nanoparticles. mdpi.com |
Computational Modeling and Simulation of this compound Derived Systems
Computational methods are increasingly used to understand the structure, dynamics, and function of complex molecular systems, including those derived from this compound.
Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic properties of molecules. In a study on PEG-substituted porphyrins, DFT calculations within a Polarizable Continuum Model (PCM) were used to simulate the energy of absorption bands and visualize the molecular orbitals involved in electronic transitions. researchgate.net Such calculations can predict how the PEG linker might influence the photophysical properties of a conjugated photosensitizer.
Structure-Based Computational Analysis : In conjunction with experimental techniques like chemical cross-linking, computational modeling is used to determine the three-dimensional structures of complex biomolecules like RNA. acs.org While cross-linking provides distance constraints, computational modeling helps to integrate this information to build a coherent structural model. acs.org Similar approaches can be envisioned for modeling the ternary complexes formed by PROTACs containing a PEG3 linker, helping to rationalize structure-activity relationships and guide the design of more potent degraders.
Future Directions and Emerging Research Avenues
Development of Next-Generation PROTAC Linkers based on Hydroxy-PEG3-ethyl acetate (B1210297) Scaffold
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a primary area of focus for Hydroxy-PEG3-ethyl acetate and similar PEG-based structures. medchemexpress.cominvivochem.comglpbio.comchemsrc.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The linker connecting the target-binding ligand and the E3-recruiting ligand is a critical determinant of the PROTAC's efficacy, influencing everything from cellular permeability to the stability of the crucial ternary complex. acs.orgprecisepeg.com
While traditional linkers often consist of simple alkyl chains, PEG-based linkers like this compound offer distinct advantages, primarily by enhancing the hydrophilicity and solubility of the PROTAC molecule. precisepeg.comaxispharm.com However, research indicates that the linker's role is highly complex. In some instances, the simple substitution of an alkyl chain with PEG units has been shown to inhibit PROTAC activity, suggesting that the linker's composition and flexibility must be precisely optimized for each specific target and E3 ligase pair. nih.gov
| Linker Type | Key Characteristics | Advantages | Challenges | Relevant Research Findings |
|---|---|---|---|---|
| Alkyl Chains | Composed of saturated or unsaturated carbon chains. |
|
| Alkyl-linked degraders showed a concentration-dependent decrease of CRBN protein levels in HEK293T cells. nih.gov |
| PEG Linkers | Contain repeating ethylene (B1197577) glycol units, such as in this compound. |
|
| A PEG3 linker was successfully incorporated into a novel ferrocene-based PROTAC (FerroTAC). acs.org |
| Rigid Linkers | Incorporate cyclic or planar elements like piperazine, piperidine, or triazoles. |
|
| Triazole-containing linkers are metabolically stable and help reduce oxidative degradation in vivo. precisepeg.com |
Expanding the Scope of Bioconjugation and Drug Delivery Applications
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development. nih.gov Short oligo(ethylene glycol) (OEG) linkers derived from scaffolds like this compound are invaluable tools in this field, particularly for creating advanced drug delivery systems like antibody-drug conjugates (ADCs). precisepeg.comnih.gov ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells. fujifilm.com The linker connecting the antibody and the payload is crucial for the ADC's stability and effectiveness. fujifilm.com
PEGylation—the attachment of PEG chains—is a widely used strategy to improve the therapeutic properties of drugs by increasing their water solubility, extending their circulation half-life, and reducing immunogenicity. axispharm.comucl.ac.be Short, discrete PEG linkers are particularly useful as flexible, hydrophilic spacers. precisepeg.com Research has focused on the synthesis of heterobifunctional PEG linkers, which possess two different reactive ends. nih.gov This allows for the precise, sequential attachment of different molecules. For example, a PEG linker can be functionalized with an azide (B81097) at one end and an alkyne at the other, enabling their use in highly efficient "click chemistry" reactions to conjugate proteins or peptides. nih.govnih.gov One study demonstrated a versatile platform for creating multivalent antibody fragments by using azide and multi-alkyne functionalized PEG linkers to crosslink proteins with high efficiency. nih.gov
Furthermore, these linkers are integral to creating prodrugs, where the PEG conjugate renders a drug inactive until it is released at a specific target site, often through the cleavage of a specialized linker bond. ucl.ac.be This controlled release minimizes systemic toxicity and enhances therapeutic efficacy. mdpi.com
Novel Applications in Diagnostics and Imaging
The same properties that make PEG derivatives valuable in therapeutics also make them highly suitable for creating advanced diagnostic and imaging agents. PEGylation of nanoparticles or imaging probes can reduce their uptake by the immune system, thereby increasing their circulation time and improving image quality. frontiersin.org
Recent research has demonstrated the use of PEGylated nanoparticles as superior contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT). frontiersin.orgnih.gov
MRI: PEGylated superparamagnetic iron oxide nanoparticles (PUSIONPs) have been shown to act as excellent T2 contrast agents. frontiersin.orgnih.govacs.org Studies show they provide improved vascular contrast and clearer vessel boundaries compared to conventional small-molecule agents. nih.govacs.org Due to their nanosize and PEG coating, they exhibit significantly prolonged blood circulation, enabling real-time monitoring of treatments like thrombolysis for extended periods after a single injection. nih.govacs.org PEGylated magnetic nano-assemblies have demonstrated a high r2 relaxivity coefficient (217.07 mM⁻¹ s⁻¹), superior to some commercial agents. mdpi.com
CT: PEG-coated gadolinium nanoparticles have been developed as vascular contrast agents for micro-CT, providing strong contrast enhancements for over 30 minutes post-injection. nih.gov Similarly, PEGylated gold nanoparticles are being explored for use in CT imaging. frontiersin.org
Beyond MRI and CT, PEG linkers are being incorporated into probes for photoacoustic (PA) imaging, a modality that combines light and sound for high-resolution imaging deep within tissues. researchgate.netnih.gov One research group developed a renal-clearable, water-soluble PA probe named PEG3-HC-PB for detecting biomarkers of acute kidney injury. researchgate.net This probe specifically uses a PEG3 component, highlighting the direct application of this short-chain scaffold in creating sophisticated, activatable imaging agents. researchgate.net
| Imaging Modality | Agent Type | Key Research Finding | Citation |
|---|---|---|---|
| MRI | PEGylated Ultrasmall Iron Oxide Nanoparticles (PUSIONPs) | Exhibited an r1 value of 6.31 mM-1s-1 and significantly prolonged blood circulation, enabling real-time monitoring for up to 4 hours. | nih.gov |
| MRI | PEGylated Magnetic Nano-assemblies | Showed a high r2 relaxivity of 217.07 mM-1s-1, which was 1.13-fold higher than a commercial agent (Ferumoxide). | mdpi.com |
| Micro-CT | PEG-coated Gadolinium Nanoparticles | Provided blood pool contrast enhancements of at least 200 Hounsfield Units (HU) for 30 minutes after intravenous injection in mice. | nih.gov |
| Photoacoustic (PA) Imaging | PEG3-HC-PB Probe | A renal-clearable, biomarker-activatable probe for acute kidney injury was developed specifically incorporating a PEG3 component. | researchgate.net |
Sustainable Synthesis and Green Chemistry Principles for PEG-based Compounds
In line with global efforts toward environmental sustainability, a significant research avenue involves the application of green chemistry principles to the synthesis of PEG-based compounds. Traditional chemical manufacturing often relies on hazardous solvents and produces significant waste. nih.gov Green chemistry seeks to mitigate this by using eco-friendly materials, reducing energy consumption, and minimizing waste. acs.orgnih.gov
Polyethylene (B3416737) glycol itself is considered a green solvent for many organic reactions. nih.govresearchgate.net Its properties—including non-toxicity, biodegradability, low vapor pressure, and recyclability—make it an attractive alternative to conventional volatile organic solvents. nih.govresearchgate.net For instance, PEG-400 has been successfully used as a reaction medium for one-pot, multi-component syntheses of complex heterocyclic molecules at room temperature, offering high yields and simplifying product separation. nih.gov
Another key area of green synthesis is the use of biocatalysis. Enzyme-catalyzed reactions offer high efficiency and specificity under mild, often solvent-free, conditions. researchgate.net Research has demonstrated the successful synthesis of functionalized PEGs using lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), as biocatalysts. researchgate.netrsc.org This approach has been used for the transesterification of various esters with PEGs and for condensation copolymerization to create PEG-based aromatic polyesters, all under solvent-less conditions. researchgate.netrsc.org These biocatalytic methods represent a powerful and sustainable route to producing tailored PEG derivatives like this compound, avoiding harsh reagents and complex purification steps. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Polyethylene glycol (PEG) |
| Ferrocene |
| JQ1 |
| Gadolinium |
| PEG3-HC-PB |
| PEG-400 |
| Dimethyl 5-hydroxyisophthalate |
Q & A
Basic Research Considerations
Q. How can researchers optimize the synthesis of Hydroxy-PEG3-ethyl acetate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, ethyl acetate synthesis often employs acid-catalyzed esterification, where molar ratios and reaction time are critical . Post-synthesis purification via column chromatography (silica gel) or preparative HPLC can isolate the product, as demonstrated in analytical workflows for similar PEGylated compounds . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via H NMR integration or gas chromatography (GC) with flame ionization detection .
Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., PEG backbone, ester linkages) and quantify purity. For ethyl acetate derivatives, chemical shifts at δ 4.1–4.3 ppm (ester CHCOO) and δ 1.2–1.3 ppm (ethyl CH) are diagnostic .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1730–1750 cm (C=O stretch) and 1100–1250 cm^{-1 (C-O-C ether/ester) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for PEGylated compounds with polydispersity challenges .
Advanced Research Methodologies
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols using USP-grade solvents and controlled-temperature equilibration. Statistical tools like ANOVA can identify outliers, while molecular dynamics (MD) simulations predict solubility parameters based on Hansen solubility spheres . Replicate conflicting studies with identical conditions to isolate variables .
Q. What strategies are effective for evaluating the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Accelerated stability testing in buffered solutions (pH 4–8) at 37°C simulates physiological conditions. Monitor degradation via HPLC-UV or LC-MS, quantifying ester hydrolysis byproducts (e.g., acetic acid and PEG-alcohol). Arrhenius kinetics model extrapolates shelf-life, while FTIR tracks ester bond cleavage . Include antioxidants (e.g., BHT) in formulations to inhibit oxidation-driven degradation .
Q. How can computational modeling enhance the design of this compound for targeted drug delivery systems?
- Methodological Answer : Molecular dynamics (MD) simulations predict PEG chain conformation and interactions with lipid bilayers or proteins. Density Functional Theory (DFT) calculates binding energies for ester hydrolysis pathways, guiding structural modifications to improve stability . QSAR models correlate PEG chain length with biodistribution, leveraging datasets from analogous PEGylated compounds .
Data Interpretation and Experimental Design
Q. What experimental controls are critical when assessing this compound’s biocompatibility in cell culture studies?
- Methodological Answer :
- Negative Controls : Use solvent-only (e.g., DMSO/PBS) to isolate vehicle effects.
- Positive Controls : Include known cytotoxins (e.g., Triton X-100) to validate assay sensitivity.
- Endpoint Assays : Combine MTT/WST-1 for metabolic activity with live/dead staining (calcein-AM/propidium iodide) to confirm membrane integrity. Pre-treat compounds with esterase to differentiate parent compound toxicity from hydrolysis byproducts .
Q. How should researchers address batch-to-batch variability in this compound during longitudinal studies?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Batch Characterization : NMR purity >98%, polydispersity index (PDI) <1.1 via GPC .
- Stability Monitoring : Store batches under inert gas (N) at -20°C to prevent hydrolysis.
- Statistical Blinding : Randomize batch usage across experimental groups to mitigate confounding effects .
Literature and Data Integration
Q. What gaps exist in the current literature on this compound’s applications in nanomedicine?
- Methodological Answer : Limited data exist on long-term in vivo biodistribution and immune response to PEGylated compounds. Prioritize studies using C-labeled derivatives for pharmacokinetic tracking and anti-PEG antibody assays. Cross-reference proteomics datasets to identify off-target interactions with serum proteins .
Q. How can systematic reviews improve the reproducibility of this compound research?
- Methodological Answer : Adopt PRISMA guidelines to aggregate data from heterogeneous studies. Meta-analyses should standardize metrics (e.g., encapsulation efficiency, drug release kinetics) and adjust for publication bias. Open-access platforms like Zenodo encourage raw data sharing, enabling sensitivity analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
